molecular formula C16H18N4O2 B4437140 1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B4437140
M. Wt: 298.34 g/mol
InChI Key: JOGYRSCBPQEWBC-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-pyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a 2-ethoxyphenyl group at position 7, a methyl group at position 5, and an acetyl group at position 4. Its molecular formula is C₁₈H₂₀N₄O₂, with a molecular weight of 324.38 g/mol.

Properties

IUPAC Name

1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-22-13-8-6-5-7-12(13)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGYRSCBPQEWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrophilic Aromatic Substitution at the Ethoxyphenyl Ring

The ethoxy group (-OCH₂CH₃) on the phenyl ring acts as an electron-donating substituent, directing electrophilic attacks to the ortho and para positions relative to itself. Key reactions include:

Reaction TypeConditionsProductReferences
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at ortho/para positions
Sulfonation H₂SO₄/SO₃, 100°CSulfonic acid derivatives
Halogenation Cl₂ or Br₂ with FeCl₃ catalystHalo-substituted analogs

These reactions are critical for introducing functional groups that modulate biological activity or solubility.

Hydrolysis of the Ethoxy Group

The ethoxy group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Ar-OCH2CH3+H2OHCl, refluxAr-OH+CH3CH2OH\text{Ar-OCH}_2\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{Ar-OH} + \text{CH}_3\text{CH}_2\text{OH}
    Yields a phenolic hydroxyl group, enhancing hydrogen-bonding potential .

  • Basic Hydrolysis :
    Ar-OCH2CH3+NaOHΔAr-ONa+CH3CH2OH\text{Ar-OCH}_2\text{CH}_3 + \text{NaOH} \xrightarrow{\Delta} \text{Ar-ONa} + \text{CH}_3\text{CH}_2\text{OH}
    Forms a phenoxide intermediate, useful for further alkylation or acylation .

Reactivity of the Acetyl Group

The ketone moiety undergoes characteristic nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsProductReferences
Reduction NaBH₄ or LiAlH₄ in THFSecondary alcohol derivative
Condensation NH₂OH·HCl, pyridineOxime formation
Grignard Addition RMgX (R = alkyl/aryl)Tertiary alcohol derivatives

These transformations are pivotal for modifying pharmacokinetic properties .

Functionalization of the Triazolopyrimidine Core

The fused triazole-pyrimidine system participates in:

  • N-Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives .

  • Oxidation :
    Treatment with m-CPBA oxidizes sulfur-containing substituents (if present) to sulfoxides or sulfones .

Stability Under Varied Conditions

  • Acidic Conditions : The acetyl group remains stable, but prolonged exposure to strong acids (e.g., H₂SO₄) may degrade the triazole ring.

  • Basic Conditions : The compound undergoes slow hydrolysis of the ethoxy group but remains intact in mild bases (pH < 10) .

  • Thermal Stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) .

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity with related triazolopyrimidines:

CompoundKey Reactivity DifferencesReferences
Ethyl 7-hydroxy-5-methyl-2-(methylthio)triazolopyrimidine-6-carboxylate Ester hydrolysis dominates over acetyl reactivity
1-(7-Methyl-triazolopyrimidin-6-yl)ethanone Lacks ethoxyphenyl group; reduced electrophilic substitution

Comparison with Similar Compounds

Table 1: Key Structural Features of Triazolo-Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 7-(2-ethoxyphenyl), 5-methyl, 6-acetyl 324.38 Ethoxy group enhances lipophilicity; acetyl group may influence reactivity .
1-[7-(4-Bromophenyl)-5-methyl-...]ethanone () 7-(4-bromophenyl) 333.18 Bromine substitution increases molecular weight; moderate solubility (36 µg/mL) .
1-[7-(3-Fluorophenyl)-5-methyl-...]ethanone () 7-(3-fluorophenyl) 291.00 Fluorine enhances metabolic stability; synthesized via microwave-assisted routes .
1-[7-(2,4-Dichlorophenyl)-5-methyl-...]ethanone () 7-(2,4-dichlorophenyl) 341.20 Chlorine atoms increase steric bulk; potential for enhanced receptor binding .
1-(5,7-Dimethyl-2-phenyl...)ethanone () 5,7-dimethyl, 2-phenyl 293.33 Methyl groups improve stability; phenyl substitution alters π-π interactions .

Physicochemical Properties

  • Solubility : Bromophenyl derivative () has lower solubility (36 µg/mL) due to halogen bulk, whereas methoxy/ethoxy analogs () show improved aqueous solubility .
  • Thermal Stability : Compounds synthesized with TMDP () exhibit high thermal stability (>200°C), advantageous for industrial scaling .

Q & A

Q. How can synthesis conditions for this compound be optimized to achieve high yield and purity?

Methodological Answer: Optimization involves catalyst selection, solvent systems, and reaction monitoring. For example:

  • Catalyst: Use TMDP (trimethylenedipiperidine) at 10 mol% in ethanol/water (1:1 v/v) under reflux, yielding ~92% purity after recrystallization .
  • Molten-state synthesis: TMDP acts as both solvent and catalyst at 65°C, simplifying purification via filtration .
  • Reusability: Recovered TMDP can be reused without purification, reducing costs .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (e.g., DMSO-d₆) identify substituents (e.g., ethoxyphenyl δ 7.14 ppm, methyl δ 2.20 ppm) .
  • uPLC-MS: Confirms molecular weight (e.g., [M+H]⁺ m/z = 291) and purity (≥99%) .
  • Chiral SFC: Validates enantiomeric excess (100% ee) for stereoisomers .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how does stereochemistry affect pharmacological activity?

Methodological Answer:

  • Chiral Separation: Use Chiralpak AD or ASV columns with heptane/isopropanol (8:2) for preparative SFC, achieving >97% ee .
  • Stereochemical Impact: Compare enantiomers in binding assays (e.g., neonatal Fc receptor affinity via X-ray crystallography) to identify active stereoisomers .

Q. How should structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

Methodological Answer:

  • Substituent Modification: Replace the 2-ethoxyphenyl group with fluorophenyl or difluorophenyl moieties to enhance binding (e.g., 3,5-difluorophenyl increases logD for blood-brain barrier penetration) .
  • Bioisosteric Replacement: Substitute the ethanone group with carboxamide to improve solubility while retaining activity .
  • Assay Design: Use in vitro microtubule polymerization assays (IC₅₀) and cellular tauopathy models to prioritize candidates .

Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .
  • Dose-Response Studies: Optimize dosing regimens in animal models (e.g., rodent tauopathy) to align with in vitro IC₅₀ values .
  • Target Engagement Assays: Use PET tracers or biomarker analysis to confirm target modulation in vivo .

Q. What strategies improve the compound’s pharmacokinetic properties for CNS applications?

Methodological Answer:

  • Fluorine Substitution: Introduce fluorine at the phenyl ring (e.g., 3-fluorophenyl) to enhance logD and blood-brain barrier penetration .
  • Prodrug Design: Convert the ethanone to a ketal or ester prodrug for improved aqueous solubility .
  • Metabolic Shielding: Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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